2-Amino-4-morpholinopyridine
Overview
Description
2-Amino-4-morpholinopyridine is a chemical compound that is part of a broader class of molecules featuring the morpholine ring, a heterocyclic amine, and the pyridine ring, a basic organic compound with a wide range of applications in medicinal chemistry. The morpholine moiety is known for its use in pharmaceuticals and pesticides, while pyridine derivatives are common in nucleic acids and exhibit various biological activities.
Synthesis Analysis
The synthesis of compounds related to 2-amino-4-morpholinopyridine involves several chemical reactions and strategies. For instance, the synthesis of 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives from ethyl α-benzotriazolyl-α-morpholinoacetate is promoted by Ga(OTf)3, yielding moderate to good yields . Another synthesis route involves the creation of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is a precursor for potent antimicrobials, through a nine-step process with an overall yield of 36% . Additionally, novel 4-(2-aminophenyl)morpholines have been synthesized and characterized, showing significant biological activities .
Molecular Structure Analysis
The molecular structure of 2-amino-4-morpholinopyridine derivatives is characterized by the presence of both morpholine and pyridine rings. The crystal and molecular structures of related compounds, such as 2-acylamino-5-amino-4-aryl-3-cyanothiophenes, have been determined, revealing insights into their molecular-electronic structures and intermolecular interactions . Similarly, the structures of 2-amino-4-chloro-6-morpholinopyrimidine polymorphs have been elucidated, showing different hydrogen bonding patterns and polymorphism .
Chemical Reactions Analysis
Chemical reactions involving 2-amino-4-morpholinopyridine derivatives are diverse. For example, the aminomethylation of 2-(2-furyl)imidazo[1,2-a]pyridine primarily occurs at the 3 position of the imidazopyridine system, with morpholine as one of the reagents . Schiff bases of 4-(2-aminophenyl)-morpholines have been synthesized and evaluated pharmacologically, indicating the versatility of reactions involving morpholine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-4-morpholinopyridine and its derivatives are influenced by their molecular structures. The electronic polarization within the pyrimidine components of related compounds, such as 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, affects their bond distances and the formation of intramolecular and intermolecular hydrogen bonds . These properties are crucial for understanding the compound's reactivity and potential applications in drug design and other fields.
Scientific Research Applications
1. Anti-inflammatory Activities of Pyrimidines
- Methods of Application: The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation. The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .
- Results or Outcomes: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
2. Nonlinear Optical Applications
- Application Summary: Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate were grown by slow solvent evaporation (SSE) method. These pyridine-based molecules were commonly used for third-order NLO applications .
- Methods of Application: The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system which was successfully studied by X-ray diffraction (XRD) study. Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory .
- Results or Outcomes: The second order hyperpolarizability of the crystal was analyzed theoretically .
3. Drug Discovery
- Application Summary: 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules. Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets. 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
- Methods of Application: The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions. Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
- Results or Outcomes: This manuscript is a quick review of such pharmacophores derived from 2-aminopyridine .
4. Anti-Inflammatory Effects of Pyrimidines
- Application Summary: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application: Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation. The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
- Results or Outcomes: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
5. Synthesis of Biological Molecules
- Application Summary: 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules. Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
- Methods of Application: The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions. Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
- Results or Outcomes: This manuscript is a quick review of such pharmacophores derived from 2-aminopyridine .
6. Insecticidal Properties
- Application Summary: 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications. In addition to its various therapeutic applications, the insecticidal properties have been collated and discussed .
- Methods of Application: This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results or Outcomes: Researchers in the fields of medicinal chemistry and drug development will find the summarized conclusions of this study incredibly informative, instructional, and valuable .
Future Directions
properties
IUPAC Name |
4-morpholin-4-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQRMEXRBFYCCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620314 | |
Record name | 4-(Morpholin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-morpholinopyridine | |
CAS RN |
722549-98-6 | |
Record name | 4-(Morpholin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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